2-[2-(4-Methoxypyridin-2-Yl)ethyl]-3H-imidazo[4,5-B]pyridine, commonly referred to as BYK-191023, is a compound with significant pharmacological potential. It is primarily recognized as a selective and competitive inhibitor of inducible nitric oxide synthase (iNOS), which plays a crucial role in various physiological and pathological processes, including inflammation and cancer. The compound exhibits high selectivity towards iNOS over other forms of nitric oxide synthase, making it a valuable candidate for therapeutic applications targeting inflammatory diseases and certain cancers .
This compound belongs to the class of imidazo[4,5-b]pyridines, which are heterocyclic compounds characterized by the fusion of an imidazole ring with a pyridine ring. Imidazo[4,5-b]pyridines have been studied for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The specific structure of 2-[2-(4-Methoxypyridin-2-Yl)ethyl]-3H-imidazo[4,5-B]pyridine contributes to its unique pharmacological profile and mechanism of action .
The synthesis of 2-[2-(4-Methoxypyridin-2-Yl)ethyl]-3H-imidazo[4,5-B]pyridine typically involves several key steps:
Various synthetic routes have been reported in literature, emphasizing different reaction conditions and starting materials to optimize yield and purity.
The molecular formula for 2-[2-(4-Methoxypyridin-2-Yl)ethyl]-3H-imidazo[4,5-B]pyridine is , with a molecular weight of 254.29 g/mol. Its structural features include:
The InChI Key for this compound is YBOCDKFRGBOOFO-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases .
The compound undergoes various chemical reactions that can modify its structure or enhance its biological properties:
These reactions are critical for optimizing the compound's efficacy and safety profile in therapeutic applications.
The mechanism of action of 2-[2-(4-Methoxypyridin-2-Yl)ethyl]-3H-imidazo[4,5-B]pyridine involves its interaction with iNOS. The compound acts as an irreversible inhibitor in the presence of NADPH (nicotinamide adenine dinucleotide phosphate), leading to:
This dual mechanism allows for precise modulation of nitric oxide levels in various biological contexts .
The physical properties of 2-[2-(4-Methoxypyridin-2-Yl)ethyl]-3H-imidazo[4,5-B]pyridine include:
Chemical properties include:
These properties are essential for determining appropriate storage conditions and formulation strategies for therapeutic use .
The primary applications of 2-[2-(4-Methoxypyridin-2-Yl)ethyl]-3H-imidazo[4,5-B]pyridine include:
Traditional synthesis of the imidazo[4,5-b]pyridine core relies on condensation and cyclization strategies. For target compounds structurally analogous to 2-[2-(4-methoxypyridin-2-yl)ethyl]-3H-imidazo[4,5-b]pyridine, the predominant approach involves:
Table 1: Conventional Synthesis of Representative Imidazo[4,5-b]pyridines
Precursor | Reagents/Conditions | Reaction Time | Yield (%) | Reference |
---|---|---|---|---|
3-Nitro-2-[(pyridin-2-yl)ethylamino]pyridine | Na₂S₂O₅, DMF, 130°C | 10-12 h | 50-60 | [6] |
2,3-Diaminopyridine derivative | Aldehyde, Na₂S₂O₅, DMF, reflux | 8-15 h | 70-75 | [6] |
N-(2-Pyridyl)enaminones | CuI, aerobic, 100°C | 5-8 h | 65-78 | [8] |
Microwave (MW) irradiation revolutionizes imidazo[4,5-b]pyridine synthesis by enabling rapid, energy-efficient cyclizations and functionalizations. Key advantages documented for analogous structures include:
Table 2: Microwave Optimization Parameters for Imidazopyridine Synthesis
Parameter | Conventional Method | Microwave Method | Advantage |
---|---|---|---|
Reaction Time | 5-24 hours | 5-40 minutes | 15-50x acceleration |
Typical Temperature | Reflux (80-150°C) | 140-180°C (controlled) | Efficient internal heating |
Solvent Volume | High (10-50 mL/g substrate) | Low/Neat (0-5 mL/g) | Reduced waste |
Typical Yield Increase | Baseline (40-75%) | +15-30% higher | Improved atom economy |
Critical MW parameters for synthesizing compounds like 2-[2-(4-methoxypyridin-2-yl)ethyl]-3H-imidazo[4,5-b]pyridine include dielectric properties of solvents/solvent mixtures, irradiation power (250-600 W), and controlled temperature ramping to prevent localized overheating. The absence of metal catalysts in many MW protocols also simplifies purification—a significant benefit for pharmaceutical applications requiring high purity [4] [7].
Strategic structural modifications of the 2-[2-(4-methoxypyridin-2-yl)ethyl]-3H-imidazo[4,5-b]pyridine core significantly modulate its biological interactions:
Table 3: Bioactivity of Select Structural Analogues
Modification Site | Key Substituent | Biological Activity | Potency Enhancement |
---|---|---|---|
R Group (ethyl terminus) | 2-Chlorothiazol-5-yl-methyl | Fungicidal (P. polysora) | EC₅₀ = 4.00 mg/L |
n-Butyl | Fungicidal | 73-90% inhibition | |
W Group (linker atom) | S (thioether) | Fungicidal | >20% vs. O-ether |
Ar Group (aryl ring) | 2-CF₃-phenyl | iNOS inhibition / Fungicidal | Highest in series |
Imidazo[4,5-b]pyridine C2 | Naphthyl | Anticancer (Cell line screening) | Moderate activity |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7